molecular formula C14H22BrNO3 B271638 2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol

カタログ番号 B271638
分子量: 332.23 g/mol
InChIキー: SUYHUUZNVUGZEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol, also known as BEMIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEMIP is a selective inhibitor of the enzyme sphingosine kinase 1 (SphK1), which plays a crucial role in regulating cellular processes such as proliferation, migration, and survival.

作用機序

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol is a selective inhibitor of SphK1, which is an enzyme that catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that regulates various cellular processes such as proliferation, differentiation, and survival. SphK1 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound inhibits SphK1 activity, which leads to a decrease in S1P levels and a subsequent inhibition of cellular processes that are regulated by S1P.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound inhibits SphK1 activity and reduces S1P levels, which leads to a decrease in cell proliferation, migration, and survival. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in preclinical models of breast, lung, and pancreatic cancer. Additionally, this compound has been shown to reduce inflammation in animal models of colitis and arthritis by inhibiting the production of inflammatory cytokines.

実験室実験の利点と制限

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol has several advantages for lab experiments. This compound is a selective inhibitor of SphK1 and does not inhibit other kinases or enzymes. This compound has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound and has not been extensively studied in clinical trials. Additionally, the synthesis of this compound is complex and requires multiple steps, which may limit its availability and use in lab experiments.

将来の方向性

There are several future directions for the study of 2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol. This compound has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. Future studies should focus on the development of this compound as a clinical drug candidate and the evaluation of its safety and efficacy in clinical trials. Additionally, the mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound should be further investigated. Finally, the development of new SphK1 inhibitors with improved potency and selectivity may provide new opportunities for the treatment of various diseases.

合成法

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product, this compound. The purity and yield of this compound can be improved using various purification techniques such as column chromatography and recrystallization.

科学的研究の応用

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. SphK1 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound has been shown to inhibit SphK1 activity and suppress tumor growth in preclinical models of breast, lung, and pancreatic cancer. This compound has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of colitis and arthritis. Additionally, this compound has been studied for its potential cardioprotective effects and has been shown to improve cardiac function in animal models of heart failure.

特性

分子式

C14H22BrNO3

分子量

332.23 g/mol

IUPAC名

2-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C14H22BrNO3/c1-5-19-13-10(8-16-14(2,3)9-17)6-11(15)7-12(13)18-4/h6-7,16-17H,5,8-9H2,1-4H3

InChIキー

SUYHUUZNVUGZEU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC(C)(C)CO)Br)OC

正規SMILES

CCOC1=C(C=C(C=C1OC)Br)CNC(C)(C)CO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。